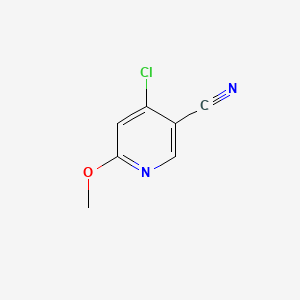

4-Chloro-6-methoxynicotinonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHIOALPSVHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-6-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors for 4-Chloro-6-methoxynicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details two principal synthetic pathways, focusing on the chemical reactions, necessary reagents, and experimental conditions. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using Graphviz diagrams.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its versatile structure allows for further functionalization, making it a valuable building block in the synthesis of complex bioactive molecules. The efficient and scalable synthesis of this compound is crucial for drug discovery and development programs. This guide explores the most common and effective precursors and the synthetic routes to obtain this compound.

Primary Synthetic Routes

Two primary synthetic routes have been identified for the preparation of this compound:

-

Route 1: Regioselective Methoxylation of 4,6-Dichloronicotinonitrile. This is the most prominent and well-documented pathway. It involves the selective substitution of the chlorine atom at the 6-position of the pyridine ring with a methoxy group.

-

Route 2: Chlorination of 4-hydroxy-6-methoxynicotinonitrile. This alternative route involves the conversion of a hydroxyl group at the 4-position to a chlorine atom.

The following sections will delve into the details of each synthetic pathway.

Route 1: From 4,6-Dichloronicotinonitrile

This route is a two-step process starting from the readily available 4,6-dichloronicotinamide.

Synthesis of the Precursor: 4,6-Dichloronicotinonitrile

The initial step involves the dehydration of 4,6-dichloronicotinamide to form the corresponding nitrile.

Reaction Scheme:

An In-depth Technical Guide to 4-Chloro-6-methoxynicotinonitrile: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxynicotinonitrile is a substituted pyridine derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a chlorinated pyridine ring with methoxy and cyano functional groups, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the life sciences.

Chemical Properties and Structure

This compound is characterized by the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2] Its unique structure, featuring a pyridine core, is the foundation of its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O | [1][2] |

| Molecular Weight | 168.58 g/mol | [1][2] |

| CAS Number | 1261493-38-2 | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 74 - 78 °C | [3] |

| Boiling Point | 99 - 100 °C @ 1 mmHg | [3] |

| Solubility | Information not readily available |

Structural Identifiers:

-

InChI: 1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3

-

InChIKey: VEUHIOALPSVHJH-UHFFFAOYSA-N[1]

-

SMILES: COC1=NC=C(C#N)C=C1Cl

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds can provide valuable guidance.

Synthesis of Nicotinonitrile Derivatives (General Approach)

The synthesis of substituted nicotinonitriles often involves multi-step reactions. A common strategy for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a three-step process:

-

Cyclization: Formation of the core heterocyclic ring structure.

-

Nitrification: Introduction of a nitro group onto the ring.

-

Chlorination: Replacement of a hydroxyl group with a chlorine atom using a chlorinating agent like phosphorus oxychloride.[4][5]

A logical workflow for synthesizing substituted nicotinonitriles can be visualized as follows:

Caption: General synthetic workflow for substituted nicotinonitriles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons of the pyridine ring and the cyano group, as well as the carbon of the methoxy group.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique would likely lead to the fragmentation of the molecule. Expected fragments could include the loss of a chlorine atom, a methyl group from the methoxy moiety, or the entire methoxy group.[6] The molecular ion peak would confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): A softer ionization technique that would likely show the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation.[6]

A general workflow for the analytical characterization of a synthesized compound is outlined below:

Caption: Analytical workflow for structural confirmation and purity assessment.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of nicotinonitrile derivatives has demonstrated significant pharmacological potential, particularly as anticancer and antimicrobial agents.

Anticancer Activity: PIM-1 Kinase Inhibition

Several nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[7][8] Overexpression of PIM-1 is implicated in various human cancers, making it an attractive target for cancer therapy.[8][9]

The PIM-1 signaling pathway is regulated by the JAK/STAT pathway and, in turn, influences other critical pathways like NF-κB.[7][9] Inhibition of PIM-1 by nicotinonitrile derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[7]

A simplified representation of the PIM-1 signaling pathway and the potential point of intervention by nicotinonitrile-based inhibitors is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 8. PIM1 - Wikipedia [en.wikipedia.org]

- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-6-methoxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-methoxynicotinonitrile (CAS No. 1261493-38-2). Due to the limited availability of public experimental data, this document focuses on predicted spectral characteristics derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. Detailed experimental protocols for obtaining empirical data are also provided to facilitate laboratory work.

Chemical Structure and Properties

-

IUPAC Name: 4-Chloro-6-methoxypyridine-3-carbonitrile

-

Molecular Formula: C₇H₅ClN₂O[1]

-

Molecular Weight: 168.58 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | Pyridine Ring (H-2) |

| ~7.0 | s | 1H | Pyridine Ring (H-5) |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~165 | C-6 (attached to -OCH₃) |

| ~155 | C-2 |

| ~145 | C-4 (attached to -Cl) |

| ~115 | C-5 |

| ~115 | Cyano (-C≡N) |

| ~95 | C-3 (attached to -C≡N) |

| ~55 | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950, ~2850 | Medium | Methoxy C-H Stretch |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1600, ~1480 | Medium | Aromatic C=C and C=N Ring Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

| ~850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Relative Intensity | Ion Assignment |

| 168/170 | High (100:33) | [M]⁺/ [M+2]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 153/155 | Medium | [M-CH₃]⁺ |

| 140/142 | Medium | [M-CO]⁺ or [M-N₂]⁺ |

| 133 | Medium | [M-Cl]⁺ |

| 105 | Medium | [M-Cl-CO]⁺ or [M-Cl-N₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure with the ATR anvil to ensure good contact.

-

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

-

Mass Spectrometry (EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrument Setup (GC-MS):

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide on 4-Chloro-6-methoxynicotinonitrile (CAS 1261493-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxynicotinonitrile, with the Chemical Abstracts Service (CAS) registry number 1261493-38-2, is a substituted pyridine derivative. This document aims to provide a comprehensive overview of its known properties. However, it is important to note that publicly available information regarding its specific quantitative physical and chemical properties, detailed experimental protocols, and biological activity is limited. This guide summarizes the available data and provides a general context based on the broader class of nicotinonitrile derivatives.

Chemical Identity and Properties

This compound is classified as a cyano-, nitrile-, ether-, and pyridine-containing heterocyclic compound.[1] Its basic structural and chemical information is summarized below.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1261493-38-2 | [2] |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically offered at ≥95% | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | Data not available in peer-reviewed literature | |

| Boiling Point | Data not available in peer-reviewed literature | |

| Density | Data not available in peer-reviewed literature | |

| Solubility | Data not available in peer-reviewed literature |

Note: While some chemical suppliers may provide estimated values for these properties, they are not cited here due to a lack of independent verification in scientific literature.

Synthesis and Characterization

-

Nitration of a suitable aromatic precursor.

-

Condensation reactions to build the pyridine ring.

-

Reduction and cyclization steps.

-

Chlorination of a hydroxy-pyridine intermediate.

Patents for the preparation of structurally related compounds, such as 4-chloro-6,7-dimethoxyquinoline, describe detailed synthetic pathways that could potentially be adapted.[4]

For characterization, standard analytical techniques would be employed to confirm the structure and purity of this compound. A general workflow for such a characterization is depicted below.

Potential Biological Activity: A Look at the Nicotinonitrile Scaffold

While no specific biological activity has been reported for this compound, the broader class of nicotinonitrile derivatives has attracted significant interest in medicinal chemistry.[5] These compounds are known to exhibit a wide range of pharmacological activities, including:

-

Anticancer Properties: Many nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[5]

-

Antimicrobial and Antiviral Effects: Some substituted nicotinonitriles have demonstrated activity against various pathogens.[5]

Given the presence of the nicotinonitrile core, it is plausible that this compound could be a candidate for biological screening in these areas. A hypothetical workflow for the initial biological screening of a novel compound like this is presented below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1261493-38-2 [chemicalbook.com]

- 3. 4-Chloro-2-methoxynicotinonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 5. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterocyclic Building Blocks for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the bedrock of modern organic synthesis and medicinal chemistry. These cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, are pervasive in nature and constitute a significant portion of approved pharmaceuticals.[1][2] Their unique physicochemical properties, including polarity, solubility, and hydrogen bonding capability, allow them to interact with biological targets with high specificity and affinity, making them indispensable scaffolds in drug discovery.[3][4] This guide provides an in-depth exploration of the classification, synthesis, and application of these vital building blocks.

Classification of Heterocyclic Scaffolds

Heterocyclic compounds are broadly classified based on ring size, the nature of the heteroatom(s), and the degree of saturation. This systematic classification helps in understanding their structure-activity relationships (SAR) and designing synthetic strategies. The most common scaffolds in medicinal chemistry are five- and six-membered rings containing nitrogen, oxygen, or sulfur.[5][6]

Key Synthetic Methodologies & Experimental Protocols

The construction of heterocyclic rings is a central theme in organic synthesis. Numerous named reactions have been developed for this purpose, each offering a unique pathway to specific scaffolds. Below are detailed protocols for three seminal methods.

A typical organic synthesis workflow involves several key stages, from the initial reaction to the final characterization of the pure product.

Paal-Knorr Furan Synthesis

This method synthesizes substituted furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[7][8]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [1]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[9]

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][9]

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10]

Experimental Protocol: Synthesis of 2-Phenylindole [3]

-

Reaction Setup: Dissolve phenylhydrazine and acetophenone in a suitable solvent like ethanol in a reaction flask.

-

Catalyst Addition: Add an acid catalyst, such as polyphosphoric acid or zinc chloride, to the reaction mixture and stir to ensure homogeneity.

-

Reaction: Heat the reaction mixture under reflux for 2-4 hours with constant stirring. The formation of the phenylhydrazone intermediate is followed by a[2][2]-sigmatropic rearrangement and cyclization.[11]

-

Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. The precipitated crude product is collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure 2-phenylindole.

Hantzsch Pyridine Synthesis

This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[12][13]

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

-

Reaction Setup: In a sealed vessel, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in an aqueous medium. No organic solvent or catalyst is required for this green chemistry approach.

-

Reaction: Heat the sealed vessel. The reaction proceeds through a one-pot condensation.

-

Workup and Purification: After cooling to room temperature, the solid product precipitates. Isolate the 1,4-dihydropyridine by simple filtration. The product is often obtained in high purity (86-96% yield). The aqueous filtrate can be recycled and reused.[5]

-

Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).

Quantitative Data in Heterocyclic Synthesis

The efficiency of a synthetic method is often evaluated by its yield, reaction time, and conditions. The choice of catalyst, solvent, and heating method can dramatically influence the outcome.

Table 1: Comparison of Yields for Indole Synthesis Methods[4][14][15]

| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temp. (°C) | Yield (%) |

| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 |

| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170 | 92 |

| Fischer Indole | p-Nitrophenylhydrazine, Isopropyl methyl ketone | Conventional | Acetic Acid/HCl | Acetic Acid/HCl | 4 hours | Reflux | 30 |

| Bischler-Möhlau | 2-bromoacetophenone, Aniline | Conventional | - | - | - | - | Moderate |

| Bischler-Möhlau | 2-bromoacetophenone, Aniline | Microwave | Clay | - | 3 min | 150 | 88 |

Note: This data is compiled from various sources and direct comparison should be made with caution as substrates and specific conditions may differ.

Table 2: pKa Values of Common Nitrogen Heterocycles[16][17][18]

| Heterocycle | pKa (in H₂O) | pKa (in MeCN) |

| Pyridine | 5.23 | 12.53 |

| Imidazole | 6.95 | 15.05 |

| Quinoline | 4.93 | 11.96 |

| Isoquinoline | 5.46 | 12.69 |

| Acridine | 5.62 | 12.67 |

| Pyrazole | 2.48 | 9.1 |

| Pyrimidine | 1.3 | 8.72 |

| Pyridazine | 2.33 | 10.07 |

| Benzimidazole | 5.56 | 13.52 |

Applications in Drug Discovery: Targeting Signaling Pathways

Heterocyclic scaffolds are central to the development of targeted therapies, particularly in oncology. Many kinase inhibitors, which block the signaling pathways that drive cancer cell proliferation and survival, are based on heterocyclic cores.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is crucial for cell growth and is often dysregulated in various cancers.[2][14] Small-molecule tyrosine kinase inhibitors (TKIs), many of which are heterocyclic, compete with ATP at the kinase domain, blocking downstream signaling.[15][16]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR signaling pathway is a key driver of this process.[17][18] Heterocyclic inhibitors targeting VEGFR-2 can effectively block angiogenesis.[19][20]

Conclusion

Heterocyclic building blocks are, and will continue to be, of paramount importance in the fields of organic synthesis and drug discovery. Their structural diversity and ability to modulate biological activity make them privileged scaffolds for the design of novel therapeutics.[4] A deep understanding of their synthesis and properties, coupled with modern techniques like microwave-assisted synthesis, will continue to accelerate the development of innovative medicines for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. testbook.com [testbook.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of heterocycles in inhibition of VEGFR-2 - a recent update (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 20. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of Nicotinonitrile Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic strategies, biological activities, and therapeutic potential of nicotinonitrile-based compounds.

The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and a vast array of investigational compounds.[1] Its synthetic tractability and the versatility of its pyridine ring for chemical modification have enabled the creation of extensive libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of nicotinonitrile derivatives, with a focus on their applications in drug development. It details key synthetic methodologies, summarizes significant biological data, and visualizes critical signaling pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Nicotinonitrile Derivatives

The synthesis of the nicotinonitrile core and its derivatives can be achieved through a variety of powerful chemical transformations. Key methods include multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, as well as classical cycloaddition and modern cross-coupling reactions for further diversification.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient for the one-pot synthesis of substituted nicotinonitriles. A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. This method allows for the generation of a diverse range of 2-amino-3-cyanopyridine derivatives.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of more complex fused-ring systems containing the nicotinonitrile moiety. These reactions involve the [4+2] cycloaddition of a diene with a dienophile to form a six-membered ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in the synthesis of aryl-substituted nicotinonitriles. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and a halide, offering a versatile method for introducing aryl groups onto the nicotinonitrile scaffold.

II. Biological Activities and Therapeutic Potential

Nicotinonitrile derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nicotinonitrile derivatives. Many of these compounds exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A primary mechanism of action for many anticancer nicotinonitrile derivatives is the inhibition of protein kinases. Two notable targets are Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and apoptosis.[2] Nicotinonitrile derivatives have been developed as potent Pim-1 inhibitors.

-

VEGFR-2: VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Several nicotinonitrile-based compounds have shown potent inhibition of VEGFR-2.

Apoptosis Induction: In addition to kinase inhibition, some nicotinonitrile derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents. Studies have reported their activity against a range of bacteria and fungi, with some compounds exhibiting promising minimum inhibitory concentrations (MICs).

Anti-inflammatory and Antiviral Activities

Emerging research suggests that certain nicotinonitrile derivatives possess anti-inflammatory and antiviral properties. While this area is less explored compared to their anticancer potential, preliminary data indicate that these compounds may offer therapeutic benefits in inflammatory and viral diseases.

III. Data Presentation

The following tables summarize the quantitative data for the biological activities of selected nicotinonitrile derivatives.

Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 3.58 | [4] |

| 1 | PC-3 (Prostate) | 3.60 | [4] |

| 2 | HepG2 (Liver) | 8.02 ± 0.38 | [5] |

| 3 | HCT-116 (Colon) | 8.35 ± 0.42 | [5] |

| 4 | HePG2 (Liver) | 34.31 | [6] |

| 4 | Caco-2 (Colon) | 24.79 | [6] |

| 5 | A549 (Lung) | 0.00803 | [3] |

| 6 | MDA-MB-231 (Breast) | 0.0103 | [3] |

Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives (IC50 Values)

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 7 | Pim-1 | 21.2 | [4] |

| 8 | Pim-1 | 18.9 | [4] |

| 9 | VEGFR-1 | 13 | [7] |

| 9 | VEGFR-2 | 4.2 | [7] |

| 9 | VEGFR-3 | 46 | [7] |

Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 10 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [8] |

| 10 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [8] |

| 11 | Bacillus subtilis ATCC 6633 | 7.81 | [8] |

| 11 | Staphylococcus aureus ATCC 6538 | 7.81 | [8] |

Table 4: Anti-inflammatory Activity of Nicotinic Acid Derivatives (IC50 Values)

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 12 | ROS Production Inhibition | 1.42 ± 0.1 | [9] |

| 13 | ROS Production Inhibition | 3.7 ± 1.7 | [9] |

| 14 | COX-2 Inhibition | 0.940 ± 0.05 | [10] |

| 15 | COX-2 Inhibition | 0.614 ± 0.03 | [10] |

Table 5: Antiviral Activity of Nicotinonitrile and Related Derivatives (EC50/IC50 Values)

| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |

| Glycyvir | SARS-CoV-2 | MTT Assay | 2-8 | [11] |

| Glycyvir | HIV pseudovirus | Entry Inhibition | 3.9-27.5 | [11] |

| I-13e | SARS-CoV-2 RdRp | RNA Synthesis Inhibition | 1.08 | [12] |

| 2i | Influenza A (H1N1) | Virus Replication Inhibition | 57.5 | [13] |

| 5i | Influenza A (H1N1) | Virus Replication Inhibition | 24.3 | [13] |

IV. Experimental Protocols

This section provides detailed methodologies for key synthetic and biological experiments cited in this guide.

Synthesis Protocols

Protocol 1: Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot, four-component reaction.

-

Reaction Setup: In a round-bottom flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).

-

Solvent and Catalyst: Add acetonitrile (2.0 mL) and a catalytic amount of a suitable catalyst, such as copper nanoparticles on charcoal (2.0 mol%).

-

Reaction Conditions: Stir the mixture at 80°C under an ambient atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromonicotinic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with an arylboronic acid.[5]

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Biological Assay Protocols

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase.[1][14][15]

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate (Poly-Glu,Tyr 4:1).

-

-

Assay Procedure:

-

Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.

-

Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.

-

Add 2.5 µL of 1x Kinase Buffer with the same DMSO percentage to the "Positive Control" and "Blank" wells.

-

To initiate the reaction, add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Protocol 4: In Vitro Pim-1 Kinase Assay (Luminescence-based)

This protocol outlines a luminescence-based assay to measure the inhibitory activity of a test compound against Pim-1 kinase.[4][16]

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer from a stock solution.

-

Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer.

-

Dilute the recombinant Pim-1 kinase to the desired concentration in 1x Kinase Assay Buffer.

-

Prepare a Master Mix containing ATP and a suitable peptide substrate.

-

-

Assay Procedure:

-

Add 12.5 µL of the Master Mix to all wells of a 96-well plate.

-

Add 2.5 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Initiate the kinase reaction by adding 10 µL of the diluted Pim-1 enzyme to all wells except the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40-45 minutes.

-

Add 50 µL of Kinase Detection Reagent and incubate at room temperature for 30-45 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the IC50 value as described in the VEGFR-2 kinase assay protocol.

-

V. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Pim-1 kinase signaling pathway and point of inhibition.

Caption: General workflow for an in vitro kinase inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sciprofiles.com [sciprofiles.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

4-Chloro-6-methoxynicotinonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of safety and handling procedures for 4-Chloro-6-methoxynicotinonitrile based on general principles of chemical safety and data for structurally related compounds. As of the date of this publication, specific toxicological data for this compound is limited in publicly available literature. All personnel handling this compound should be adequately trained in laboratory safety and should use this guide as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable safety regulations.

Physicochemical and Hazard Information

| Property | Value | Source |

| Chemical Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | Solid (form may vary) | [2] |

| Purity | Typically >95% | [1] |

| Potential Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. May cause respiratory irritation. | [3][4][5] |

Hazard Identification and Classification

Based on data from similar compounds, this compound should be handled as a hazardous substance. The following GHS hazard statements are likely applicable:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required for all personnel handling this compound. The recommended PPE includes, but is not limited to:

| PPE Category | Specification | Rationale |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[6][7] | To prevent inhalation of dust or vapors, which may be toxic. |

| Eye and Face Protection | Chemical safety goggles and a face shield.[8][9] | To protect against splashes and airborne particles that can cause serious eye irritation. |

| Skin and Body Protection | Chemical-resistant lab coat, coveralls, and apron. | To prevent skin contact, which may be harmful. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed frequently.[6] | To prevent dermal absorption of the toxic compound. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[10]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12] The container should be tightly sealed and clearly labeled.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][13] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spills and Leaks

In case of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as described in section 3.1. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[6][7] Do not let the product enter drains.[3]

Fire-Fighting Measures

In case of fire, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6][10] Do not dispose of it in the sewer system.[10]

Experimental Protocols for Safety Assessment

To address the lack of specific toxicity data, the following standard OECD guidelines should be followed to characterize the safety profile of this compound.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure using a small number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The substance is administered orally by gavage at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is used.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model is used, which mimics the upper layers of human skin.[4]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[4]

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: After incubation, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).[4]

-

Endpoint: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant. A viability of ≤ 50% indicates an irritant.[4]

Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro test evaluates the potential for a chemical to cause serious eye damage or irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

-

Application: The test substance is applied to the surface of the RhCE tissue.

-

Incubation: The tissue is incubated for a specified time.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Endpoint: A substance is classified as an eye irritant if the mean tissue viability is ≤ 60%.

Caption: Workflow for In Vitro Eye Irritation Test (OECD 492).

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to assess the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) compared to the negative control.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways affected by this compound. Due to its chemical structure, it is plausible that it could interact with various cellular targets, but this would require experimental validation. In vitro cytotoxicity assays, such as the MTT or neutral red uptake assays, could provide initial insights into its general effects on cell viability and proliferation.

This technical guide is intended to provide a starting point for the safe handling and evaluation of this compound. It is imperative that all work with this compound is conducted with the utmost care and in strict adherence to established safety protocols and regulations.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. x-cellr8.com [x-cellr8.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosafe.fi [biosafe.fi]

- 8. oecd.org [oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. uniube.br [uniube.br]

- 13. delltech.com [delltech.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-Chloro-6-methoxynicotinonitrile, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and serve as a robust starting point for the synthesis of a variety of substituted nicotinonitrile derivatives.

Overview of Reactivity

This compound is an electron-deficient heterocyclic compound, making it susceptible to two primary types of reactions at the C4-position:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their derivatives to form C-C bonds, leading to the synthesis of 4-aryl- or 4-vinyl-6-methoxynicotinonitriles.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles, such as amines and thiols, to form C-N and C-S bonds, respectively.

These reactions open avenues for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the chlorine atom can be effectively replaced by a variety of aryl or vinyl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a similar transformation on a related chloropyrimidine substrate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Reactions)

The following table summarizes representative yields for Suzuki-Miyaura couplings of similar chloro-heterocyclic compounds.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 75 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |

| 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | 12 | 85 | 2,6-Dichloropyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution at the C4 position.

Reaction with Amines (Amination)

General Experimental Protocol:

This protocol is a general procedure for the amination of chloro-pyridines.

Reaction Scheme:

A representative SNAr amination reaction.

Materials:

-

This compound

-

Amine (primary or secondary, 1.1 - 2.0 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA, 1.5 - 3.0 equivalents)

-

Solvent (e.g., DMF, DMSO, NMP, acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent.

-

Add the base (2.0 eq.).

-

Heat the reaction mixture to 80-120 °C and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction with Thiols (Thiolation)

General Experimental Protocol:

This is a general protocol for the SNAr reaction of chloro-heterocycles with thiols.

Reaction Scheme:

A representative SNAr thiolation reaction.

Materials:

-

This compound

-

Thiol (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH, Et₃N, 1.5 - 2.0 equivalents)

-

Solvent (e.g., DMF, THF, acetonitrile)

Procedure:

-

To a solution of the thiol (1.1 eq.) in the solvent, add the base (1.5 eq.) at room temperature and stir for 15-30 minutes.

-

Add a solution of this compound (1.0 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data for SNAr Reactions (Analogous Reactions)

The following table provides representative yields for SNAr reactions on similar chloro-substituted heterocycles.

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |

| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 | 2,4-dichloro-5-methoxyaniline |

| Morpholine | K₂CO₃ | DMSO | 120 | 4 | 92 | 2,6-Dichloropyridine |

| Thiophenol | NaH | THF | rt | 2 | 95 | 2-Chloropyridine |

| 4-Methoxythiophenol | K₂CO₃ | DMF | 60 | 3 | 88 | 4-Chloro-7-methoxyquinoline |

Application in the Synthesis of Biologically Active Molecules

Derivatives of 4-substituted-6-methoxynicotinonitrile are scaffolds of interest in drug discovery. For instance, the anilino-pyrimidine core is a key feature in many kinase inhibitors. While a direct synthesis of the VEGFR inhibitor Vatalanib from this compound is not prominently reported in the literature, the reactions described above provide access to a library of analogues for structure-activity relationship (SAR) studies targeting kinases such as VEGFR. The synthesis of Vatalanib typically proceeds from different starting materials, such as phthalic anhydride derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a critical target in cancer therapy. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through major pathways like the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate cell proliferation, survival, migration, and permeability.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-6-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxynicotinonitrile with various aryl- and heteroarylboronic acids. This reaction is a critical transformation for the synthesis of diverse 4-aryl-6-methoxynicotinonitriles, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of structurally related heteroaryl chlorides and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. For this compound, the electron-withdrawing nitrile group and the electron-donating methoxy group influence the reactivity of the C4-Cl bond. This substitution pattern presents a unique challenge, requiring careful selection of catalyst, ligand, base, and solvent to achieve high yields and selectivity. The resulting 4-aryl-6-methoxynicotinonitrile derivatives are key intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a Buchwald ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, for example, a pre-catalyst or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL dioxane and 1 mL water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

-

Same as Protocol 1

Procedure:

-

In a microwave vial, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of chloro-heterocycles with similar electronic properties to this compound. These serve as a guideline for optimizing the reaction of the target substrate.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-98 | [1] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 90-99 | [1] |

| Pd(PPh₃)₄ | None | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 70-95 | |

| PdCl₂(dppf) | None | Na₂CO₃ | DME/H₂O | 80-90 | 75-92 |

Table 2: Effect of Base and Solvent on Coupling Yield

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | |

| K₂CO₃ | Toluene/H₂O | 90 | Good to High | |

| Cs₂CO₃ | 1,4-Dioxane | 100 | High | |

| Na₂CO₃ | Ethanol/H₂O | 80 | Moderate to Good |

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Chloro-6-methoxynicotinonitrile as a versatile starting material for the synthesis of various kinase inhibitors. The protocols outlined below are intended for research purposes and should be performed by qualified personnel in a laboratory setting.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a prime target for therapeutic intervention. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potent inhibitory activity against several important kinases.

This compound is a valuable building block for the synthesis of kinase inhibitors due to the presence of a reactive chlorine atom at the 4-position, which can be readily displaced by various nucleophiles, and a methoxy group at the 6-position that can influence solubility and interactions with the kinase active site. This document details synthetic protocols for preparing kinase inhibitors based on this scaffold and methods for their biological evaluation.

Synthetic Protocols

The primary synthetic strategies for elaborating the this compound core involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse functionalities at the 4-position to generate libraries of potential kinase inhibitors.

Protocol 1: Synthesis of 4-Anilino-6-methoxynicotinonitrile Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-anilino-6-methoxynicotinonitrile derivatives, a common structural motif in many kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (1.1 equivalents)

-

Isopropanol or other suitable high-boiling solvent

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, 1.2 equivalents)

-

Standard laboratory glassware for reflux and work-up

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in isopropanol (10 mL).

-

Add the substituted aniline (1.1 mmol). If the aniline is used as its hydrochloride salt, add DIPEA (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-6-methoxynicotinonitrile derivative.

Protocol 2: Synthesis of 4-Aryl-6-methoxynicotinonitrile Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents) or another suitable base

-

1,4-Dioxane and water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 4-aryl-6-methoxynicotinonitrile derivative.

Biological Evaluation Protocols

The following protocols describe standard assays to evaluate the biological activity of the synthesized kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a specific kinase (e.g., EGFR, VEGFR-2, c-Met). Commercially available kinase assay kits are recommended for ease of use and reproducibility.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2, c-Met)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Synthesized inhibitor compound

-

Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)

-

Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

-

Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in the appropriate kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

-

In a microplate, add the kinase, the kinase-specific substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the recommended temperature (e.g., 30 °C or room temperature) for the specified time (e.g., 45-60 minutes).

-

Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen assay kit. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR, MKN-45 for c-Met)

-

Cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)

-

Synthesized inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2][3][4]

Protocol 5: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to confirm that the synthesized inhibitors block the intended signaling pathway within cells by assessing the phosphorylation status of the target kinase and its downstream effectors.

Materials:

-

Cancer cell lines

-

Synthesized inhibitor compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cells with the synthesized inhibitor at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream signaling protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Data Presentation

Table 1: Synthetic Yields of Kinase Inhibitors Derived from this compound

| Compound ID | Synthetic Route | R Group | Yield (%) |

| KI-A-01 | Protocol 1 | 3-chloro-4-fluoroaniline | 75 |